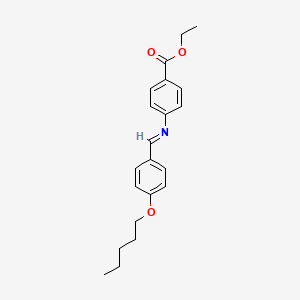

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

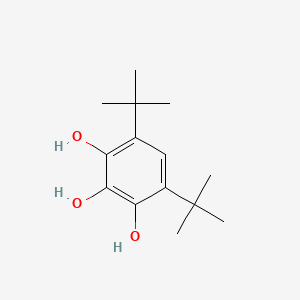

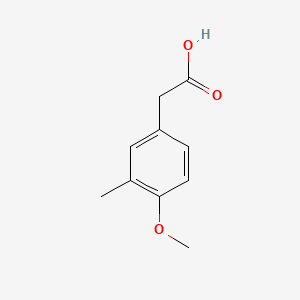

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE is a synthetic compound belonging to the family of Schiff bases. It has the molecular formula C21H25NO3 and a molecular weight of 339.4281 . This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

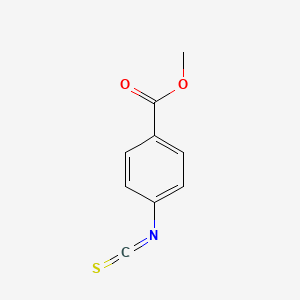

Synthetic Routes and Reaction Conditions: ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE can be synthesized through the esterification of p-aminobenzoic acid and the subsequent reaction with p-pentyloxybenzaldehyde. The reaction typically involves the use of alcohol as a solvent and a catalyst such as platinum oxide . The mixture is shaken with hydrogen until the desired product is formed, followed by filtration and recrystallization .

Industrial Production Methods: In industrial settings, the compound can be produced by the reduction of ethyl p-nitrobenzoate using ammonium sulfide, electrolytically, or with tin and alcoholic hydrochloric acid . The catalytic reduction procedure is often preferred for its convenience and efficiency .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, platinum oxide, ammonium sulfide, and tin with alcoholic hydrochloric acid . The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ethyl p-nitrobenzoate yields ethyl p-aminobenzoate, which can then be further reacted to form ethyl p-(p-pentyloxybenzylidene)aminobenzoate .

Scientific Research Applications

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

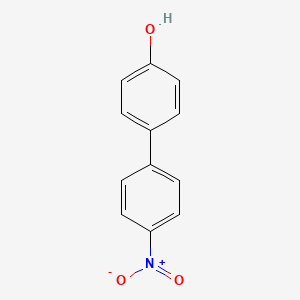

The mechanism of action of ethyl p-(p-pentyloxybenzylidene)aminobenzoate involves its interaction with molecular targets and pathways in the body. As an anesthetic, it acts as a blocker of nerve impulses by reducing the permeability of neuronal membranes to sodium ions . This action prevents the transmission of pain signals, making it effective for use in medical procedures.

Comparison with Similar Compounds

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE can be compared to other similar compounds such as benzocaine, lidocaine, and novocaine. These compounds share similar anesthetic properties but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular structure, which provides distinct advantages in certain applications.

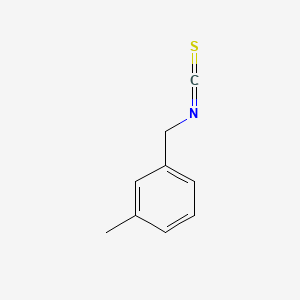

List of Similar Compounds:- Benzocaine (Ethyl p-aminobenzoate)

- Lidocaine

- Novocaine (Diethylaminoethyl p-aminobenzoate)

Properties

IUPAC Name |

ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZICUICLNBRNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37168-42-6 |

Source

|

| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1295348.png)